molecular formula C8H5BrN2O B1440288 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 1033434-54-6

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No. B1440288
Key on ui cas rn: 1033434-54-6
M. Wt: 225.04 g/mol
InChI Key: XZWBSUPVXGPHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08404707B2

Procedure details

From 4a (yield: 35%); mp 104-106° C.; IR (KBr) 1694, 1186 cm−1; 1H NMR (400 MHz, CDCl3) δ 7.09 (t, 1H J=7 Hz), 7.74 (s, 1H), 7.86 (d, 1H, J=7 Hz), 8.32 (d, 1H, J=7 Hz), 10.66 (s, 1H); 13C NMR (100 MHz, CDCl3) δ 96.4, 112.9, 124.2, 127.1, 128.5, 134.6, 144.2, 188.2; MS m/z 226 (M++2, 45), 224 (M+, 46), 198 (99), 196 (100), 117 (76), 90 (54), 63 (30).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 99 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 76 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 54 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]=[O:11])[C:5]=12.[K+].[Br-:13]>>[Br:13][C:3]1[N:4]2[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]=[O:11])[C:5]2=[N:1][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1C=CN2C1C(=CC=C2)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
( 99 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 76 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 54 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CN=C2N1C=CC=C2C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.